6-(4-Bromophenyl)-3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(4-Bromophenyl)-3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromophenyl)-3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for such compounds may involve multi-step synthesis processes, including the preparation of intermediate compounds, purification steps, and final cyclization. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents under controlled temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce nitro, sulfonyl, or halogen groups.
Scientific Research Applications
Chemistry
Biology
In biological research, the compound may be studied for its interactions with enzymes, receptors, or other biomolecules, providing insights into its potential therapeutic effects.
Medicine
The compound’s potential medicinal applications include its use as an antimicrobial, antifungal, or anticancer agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 6-(4-Bromophenyl)-3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Chlorophenyl)-3-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-(4-Methylphenyl)-3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-(4-Nitrophenyl)-3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
The uniqueness of 6-(4-Bromophenyl)-3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific substitution pattern on the triazolothiadiazole core. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C15H8BrClN4S |
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Molecular Weight |
391.7 g/mol |
IUPAC Name |
6-(4-bromophenyl)-3-(2-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H8BrClN4S/c16-10-7-5-9(6-8-10)14-20-21-13(18-19-15(21)22-14)11-3-1-2-4-12(11)17/h1-8H |
InChI Key |
PIJBNJDBBDJIAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)Br)Cl |
Origin of Product |
United States |
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